molecular formula C19H21NO4 B13501899 4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid

4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid

Cat. No.: B13501899
M. Wt: 327.4 g/mol
InChI Key: SVOJAUSIEWAPMM-UHFFFAOYSA-N
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Description

4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a phenylmethyl group. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method is to react 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection.

Chemical Reactions Analysis

Types of Reactions

4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Free Amines: Formed after Boc deprotection.

    Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.

Scientific Research Applications

4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group during synthetic transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules, such as peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid is unique due to its Boc protecting group, which provides stability and selectivity during synthetic transformations. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]-phenylmethyl]benzoic acid

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(13-7-5-4-6-8-13)14-9-11-15(12-10-14)17(21)22/h4-12,16H,1-3H3,(H,20,23)(H,21,22)

InChI Key

SVOJAUSIEWAPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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